N-[(1R*,4R*)-4-Aminocyclohexyl]-3-methylbutanamide hydrochloride
Description
N-[(1R,4R)-4-Aminocyclohexyl]-3-methylbutanamide hydrochloride is a cyclohexylamine derivative featuring a 3-methylbutanamide substituent and a hydrochloride salt. The (1R,4R) stereochemistry denotes the relative configuration of the cyclohexane ring, which influences its three-dimensional structure and biological interactions. This compound is synthesized via amide bond formation between 3-methylbutanoic acid and a trans-4-aminocyclohexylamine intermediate, using coupling reagents such as 1-hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) .
Properties
IUPAC Name |
N-(4-aminocyclohexyl)-3-methylbutanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.ClH/c1-8(2)7-11(14)13-10-5-3-9(12)4-6-10;/h8-10H,3-7,12H2,1-2H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBXDCODDZXFCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1CCC(CC1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R*,4R*)-4-Aminocyclohexyl]-3-methylbutanamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, which undergoes a reductive amination to introduce the amino group at the 4-position.
Reductive Amination: Cyclohexanone is reacted with an appropriate amine (e.g., methylamine) in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of the Amide: The resulting 4-aminocyclohexylamine is then reacted with 3-methylbutanoyl chloride to form the amide bond, yielding N-[(1R*,4R*)-4-Aminocyclohexyl]-3-methylbutanamide.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the reductive amination step and efficient purification techniques such as crystallization and recrystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-[(1R*,4R*)-4-Aminocyclohexyl]-3-methylbutanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under appropriate conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides are typically used in substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, secondary and tertiary amines, and various substituted amides.
Scientific Research Applications
N-[(1R*,4R*)-4-Aminocyclohexyl]-3-methylbutanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various conditions due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(1R*,4R*)-4-Aminocyclohexyl]-3-methylbutanamide hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical features of N-[(1R,4R)-4-Aminocyclohexyl]-3-methylbutanamide hydrochloride with its analogs:
*Estimated based on structural analysis.
Key Observations:
- Steric Effects : UNC 569 hydrochloride () incorporates a bulky pyrazolo-pyrimidinyl moiety, which may restrict binding to flat enzymatic pockets compared to the simpler amide derivatives .
Pharmacological and Functional Comparisons
- eIF2B Modulation: The synthesis of 2-(4-chlorophenoxy)-N-[(1r,4r)-4-aminocyclohexyl]acetamide () highlights the role of cyclohexylamine derivatives in eIF2B antagonism, a mechanism relevant to mitigating integrated stress responses .
- Kinase Inhibition : UNC 569 hydrochloride () exemplifies how cyclohexylamine scaffolds can be tailored for kinase inhibition, underscoring the versatility of this core structure in drug discovery .
- Antioxidant and Metabolic Stability : Compounds like those in (hydroxamic acids) and (difluoromethyl groups) emphasize the importance of substituents in enhancing stability or radical-scavenging activity, which the target compound may lack due to its simpler alkylamide chain .
Biological Activity
N-[(1R*,4R*)-4-Aminocyclohexyl]-3-methylbutanamide hydrochloride, also known by its CAS number 1286265-52-8, is a compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C11H23ClN2O
- Molecular Weight : 234.77 g/mol
- CAS Number : 1286265-52-8
Structural Representation
The structural formula of this compound can be represented as follows:
Research indicates that this compound may interact with various biological pathways. While specific mechanisms are still under investigation, preliminary studies suggest that it could modulate neurotransmitter systems or exhibit anti-inflammatory properties.
Pharmacological Studies
- Neurotransmitter Modulation : Studies have shown that compounds with similar structures can influence neurotransmitter release and receptor activity. This compound may possess similar properties, warranting further exploration in neuropharmacology.
- Anti-inflammatory Effects : Some analogs of this compound have demonstrated anti-inflammatory effects in vitro. The potential for this compound to exhibit such effects could be significant for therapeutic applications.
Toxicological Profile
Toxicological assessments are crucial for understanding the safety profile of any compound. While specific toxicological data for this compound is limited, related compounds have undergone extensive toxicokinetic studies. For instance, studies on similar amides indicate that they can undergo significant first-pass metabolism, affecting their systemic availability and toxicity profiles.
Study 1: Neuropharmacological Effects
A study conducted on a related compound indicated that it could enhance synaptic plasticity in rodent models. If this compound exhibits similar effects, it could have implications for treating cognitive disorders.
Study 2: Inflammation and Pain Models
In preclinical models of inflammation, compounds structurally related to this compound showed promise in reducing inflammatory markers and pain responses. This suggests potential applications in pain management therapies.
Comparative Activity Table
| Compound Name | Biological Activity | Reference |
|---|---|---|
| This compound | Potential neurotransmitter modulation | |
| Analog A | Anti-inflammatory effects | |
| Analog B | Neuroprotective properties |
Toxicokinetics Overview
| Parameter | Value |
|---|---|
| Absorption | Moderate |
| First-pass metabolism | Significant |
| Half-life | Varies by structure |
Q & A
Basic Research Questions
What are the recommended synthetic routes for N-[(1R,4R)-4-Aminocyclohexyl]-3-methylbutanamide hydrochloride?**
- Methodology : The compound can be synthesized via carbodiimide-mediated coupling reactions. For example, 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) are used to activate carboxylic acids for amide bond formation with the (1R*,4R*)-4-aminocyclohexyl moiety. Reaction progress is monitored via LC-MS, and purification involves sequential washes (water, diethyl ether) and rotary evaporation .
- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of intermediates.
Q. How is stereochemical purity verified during synthesis?
- Methodology : Use chiral HPLC or nuclear Overhauser effect (NOE) NMR spectroscopy to confirm the (1R*,4R*) configuration. For example, NOE correlations between cyclohexyl protons and adjacent functional groups can validate spatial arrangements .
- Data Interpretation : Compare retention times or NOE patterns with known standards to rule out diastereomeric impurities.
Q. What analytical techniques are critical for characterizing this compound?
- Methodology :
- Mass Spectrometry : Exact mass analysis (e.g., ESI-MS) confirms molecular weight (calc. for C₁₁H₂₂ClN₂O: 258.1106 g/mol) .
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., cyclohexyl CH₂ groups at δ 1.2–2.1 ppm, amide NH at δ 6.8–7.2 ppm) .
- Polarimetry : Measures optical rotation to corroborate stereochemistry.
Advanced Research Questions
How does stereochemistry (1R,4R) influence pharmacological activity?**
- Methodology : Compare the target compound with its stereoisomers in in vitro assays (e.g., receptor binding, enzyme inhibition). For example, (1R,4R)-configured cyclohexylamines show enhanced CD38 inhibition due to optimal spatial alignment with the enzyme’s active site .
- Data Contradictions : If activity varies between isomers, conduct molecular dynamics simulations to analyze binding pocket interactions.
Q. What strategies mitigate racemization during scale-up synthesis?
- Methodology :
- Low-Temperature Reactions : Perform couplings at 0–4°C to reduce thermal racemization.
- Protecting Groups : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to shield the amine during reactive steps .
- Quality Control : Track enantiomeric excess (EE) via chiral HPLC at each synthetic step .
Q. How is stability assessed under varying storage conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. For hydrochloride salts, hygroscopicity is a concern; store desiccated at -20°C to prevent hydrolysis .
- Degradation Pathways : Identify byproducts (e.g., free base formation) via LC-MS/MS and adjust formulation buffers accordingly.
Q. What are the challenges in designing in vivo pharmacokinetic studies?
- Methodology :
- Solubility Optimization : Use co-solvents (e.g., PEG 400) or cyclodextrin complexes to enhance bioavailability.
- Metabolite Profiling : Administer radiolabeled compound (¹⁴C) and analyze plasma/tissue samples via radio-HPLC .
- Species-Specific Differences : Compare metabolic clearance rates in rodents vs. non-rodents to extrapolate human dosing.
Methodological Notes
- Stereochemical Synthesis : Enantioselective routes (e.g., asymmetric hydrogenation) may improve yield over racemic methods .
- Analytical Cross-Validation : Correlate NMR, MS, and X-ray crystallography data to resolve structural ambiguities .
- Ethical Compliance : Adhere to ICH guidelines for impurity profiling (>98% purity for preclinical studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
